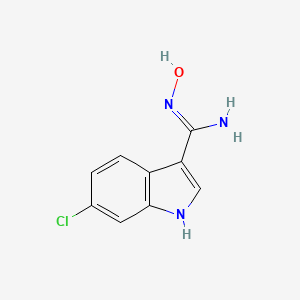

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Description

Structural Elucidation and Molecular Characterization of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 6-chloro-N'-hydroxy-1H-indole-3-carboximidamide, reflecting the precise positional arrangement of functional groups within the molecular framework. The nomenclature system clearly indicates the presence of a chlorine atom at the 6-position of the indole nucleus, while the carboximidamide group occupies the 3-position with an associated N-hydroxy functionality. This naming convention follows standard International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, ensuring unambiguous identification within chemical databases and literature.

The compound exists in multiple isomeric forms, with the most significant being the geometric isomers arising from the configuration around the carbon-nitrogen double bond in the carboximidamide group. The (E)-isomer, designated as (E)-6-chloro-N'-hydroxy-1H-indole-3-carboximidamide, represents one of the principal conformational states observed in chemical databases. The Chemical Abstracts Service registry number 889942-64-7 specifically identifies this compound, providing a unique identifier for database searches and regulatory documentation. Alternative naming systems have been documented in various chemical databases, including designations such as 6-Chloro-N-hydroxy-1H-indole-3-carboxamidine and N-Hydroxy-6-chloro-1H-indole-3-carboxamidine, though these variations maintain the same structural identity.

The molecular formula C9H8ClN3O encompasses the complete atomic composition, revealing the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This composition places the compound within the broader category of halogenated indole derivatives, specifically those bearing nitrogen-containing functional groups at the 3-position. The monoisotopic mass has been precisely determined as 209.035590 atomic mass units, providing critical data for mass spectrometric identification and analytical method development.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide exhibits characteristic features common to substituted indole systems, with specific geometric constraints imposed by the chlorine substituent and the carboximidamide functional group. The indole core structure maintains its inherent planarity, with the benzene and pyrrole rings forming a fused bicyclic system that serves as the molecular backbone. The chlorine atom at the 6-position introduces significant electronic effects through its electronegativity and size, influencing both the electron distribution within the aromatic system and the overall molecular geometry.

Computational analyses suggest that the carboximidamide group at the 3-position adopts a predominantly planar configuration, facilitating conjugation with the indole pi-electron system. The N-hydroxy substituent introduces additional conformational complexity, with the hydroxyl group capable of participating in intramolecular hydrogen bonding interactions with the adjacent nitrogen atoms. These hydrogen bonding patterns significantly influence the preferred molecular conformation and may contribute to enhanced stability of specific geometric isomers.

The molecular dimensions and bond lengths follow expected patterns for substituted indole derivatives, with the carbon-chlorine bond length approximating 1.74 Angstroms and the carbon-nitrogen bonds in the carboximidamide group exhibiting partial double bond character due to resonance effects. The dihedral angles between the indole plane and the carboximidamide group are influenced by steric interactions and electronic conjugation, resulting in optimized conformations that balance these competing factors. Crystal structure determinations, while not extensively documented in available literature, would provide definitive geometric parameters and intermolecular packing arrangements critical for understanding solid-state properties.

Spectroscopic Identification Patterns

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide, with both proton and carbon-13 spectra yielding distinctive signals characteristic of the substituted indole framework. Proton nuclear magnetic resonance spectroscopy reveals a complex multipicity pattern arising from the aromatic protons of the indole ring system, with the chlorine substituent causing characteristic downfield shifts for neighboring protons due to its electron-withdrawing nature.

The aromatic region of the proton spectrum typically displays signals between 6.5 and 8.0 parts per million, with the indole N-H proton appearing as a characteristic broad singlet around 10-11 parts per million. The carboximidamide group contributes additional complexity through the presence of exchangeable N-H protons, which may appear as broad signals in the 4-7 parts per million region depending on solvent conditions and temperature. The N-hydroxy proton, when observable, appears as a distinctive broad signal that can undergo exchange with protic solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom within the molecular framework. The aromatic carbons of the indole system typically resonate in the 100-140 parts per million range, with the carbon bearing the chlorine substituent showing characteristic chemical shift patterns influenced by the halogen's electronic effects. The carboximidamide carbon appears significantly downfield, typically around 150-160 parts per million, reflecting its sp2 hybridization and the electron-withdrawing nature of the attached nitrogen atoms.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (parts per million) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic C-H | 6.5-8.0 | multiplet | Indole ring protons |

| Indole N-H | 10.0-11.0 | broad singlet | Pyrrole nitrogen proton |

| Carboximidamide N-H | 4.0-7.0 | broad | Amidine nitrogen protons |

| Aromatic carbons | 100-140 | singlet | Indole carbon framework |

| Carboximidamide carbon | 150-160 | singlet | C3 quaternary carbon |

Infrared Vibrational Frequency Correlations

Infrared spectroscopy provides characteristic vibrational signatures that serve as definitive fingerprints for 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide identification and structural confirmation. The compound exhibits distinctive absorption bands arising from the various functional groups present within the molecular structure, with particular emphasis on the N-H stretching vibrations, C=N stretching modes, and aromatic C-H vibrations characteristic of the indole system.

The N-H stretching vibrations appear in the 3200-3500 wavenumber region, with multiple bands corresponding to the different nitrogen-hydrogen bonds present in the indole N-H and carboximidamide groups. The N-OH stretching vibration contributes additional complexity to this region, typically appearing around 3400-3500 wavenumbers. The C=N stretching vibration of the carboximidamide group produces a characteristic absorption band in the 1600-1700 wavenumber range, providing a diagnostic feature for functional group identification.

Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while the aromatic C=C stretching modes contribute multiple bands in the 1450-1600 wavenumber range. The presence of the chlorine substituent influences the fingerprint region below 1400 wavenumbers, creating characteristic patterns that aid in positional isomer identification. C-Cl stretching vibrations typically appear in the 600-800 wavenumber range, though these may be overlapped by other molecular vibrations.

The carbonyl-like stretching of the carboximidamide group, while not a true carbonyl, exhibits characteristics similar to amide C=O stretches, appearing around 1650-1680 wavenumbers. This band, combined with the N-H bending vibrations around 1500-1600 wavenumbers, provides additional confirmation of the carboximidamide functional group. The overall infrared spectrum serves as a comprehensive molecular fingerprint, enabling rapid identification and purity assessment of the compound.

Mass Spectrometric Fragmentation Pathways

Mass spectrometry provides critical molecular weight confirmation and structural elucidation through characteristic fragmentation patterns specific to 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide. The molecular ion peak appears at mass-to-charge ratio 209/211, exhibiting the characteristic isotope pattern arising from the presence of chlorine-35 and chlorine-37 isotopes. This isotope pattern, with the chlorine-37 peak appearing two mass units higher than the chlorine-35 peak with approximately one-third relative intensity, provides definitive confirmation of chlorine presence.

The base molecular ion [M+H]+ appears at mass-to-charge ratio 210.035, with high-resolution mass spectrometry providing precise mass determination enabling molecular formula confirmation. Electrospray ionization techniques typically produce clean spectra with minimal fragmentation, allowing accurate molecular weight determination. The monoisotopic mass of 209.035590 atomic mass units serves as a critical parameter for database searching and compound identification in complex mixtures.

Fragmentation pathways typically involve initial loss of the N-hydroxy group, producing fragment ions at mass-to-charge ratios corresponding to [M-NH2O]+ or [M-NO]+. Sequential fragmentation may involve loss of additional nitrogen-containing groups from the carboximidamide functionality, producing characteristic fragment ions that aid in structural confirmation. The indole core structure typically remains relatively stable under mild ionization conditions, with major fragmentation occurring preferentially at the 3-position substituent.

| Mass Spectrometric Parameter | Mass-to-Charge Ratio | Relative Intensity | Ion Assignment |

|---|---|---|---|

| Molecular ion [M]+ | 209.035 | Variable | Complete molecule |

| Protonated molecule [M+H]+ | 210.035 | High | Protonated molecular ion |

| Chlorine isotope pattern | 211.032 | ~33% | Chlorine-37 isotope |

| Fragment [M-NH2O]+ | 193.040 | Medium | Loss of hydroxylamino group |

| Fragment [M-NO]+ | 179.049 | Low | Loss of nitroso group |

Properties

IUPAC Name |

6-chloro-N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLJGJLTENYVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Formylation

- The chlorination of the indole ring is generally performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperature and pH conditions to selectively chlorinate the 6-position of the indole nucleus.

- The formylation step employs the Vilsmeier-Haack reaction, where a Vilsmeier reagent is prepared by adding phosphorus oxychloride to anhydrous dimethylformamide (DMF) at 0–5 °C. This reagent is then reacted with the 6-chloroindole derivative to yield 6-chloro-1H-indole-3-carbaldehyde. The reaction mixture is stirred at room temperature and then refluxed for several hours to ensure complete conversion.

Example reaction conditions from patent literature:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Vilsmeier reagent preparation | Phosphorus oxychloride + DMF | 0–5 °C | 30–40 min | Slow addition, stirring |

| Formylation | 6-chloroindole + Vilsmeier reagent | RT, then reflux | 1–2 h RT + 5–8 h reflux | pH adjusted to 8–9 post-reaction |

After reaction completion, the mixture is neutralized with saturated sodium carbonate solution, precipitating the aldehyde product, which is filtered, dried, and recrystallized for purity.

Amidoxime Formation (N-Hydroxy Carboximidamide)

- The aldehyde intermediate is converted to the N-hydroxy carboximidamide by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine.

- This reaction is typically conducted in refluxing ethanol, ensuring efficient conversion to the amidoxime.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydroxylamine hydrochloride + triethylamine | Ethanol | Reflux | Several hours | Excellent yields reported |

This step yields 6-chloro-N-hydroxy-1H-indole-3-carboximidamide as a solid product, which is purified by silica gel column chromatography using gradients of methanol in ethyl acetate.

Characterization and Purity Assessment

- The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy , including ^1H NMR and ^13C NMR, confirming the structure and substitution pattern.

- High-Performance Liquid Chromatography (HPLC) is used to determine purity, typically achieving >98% purity.

- Molecular weight and formula are confirmed by mass spectrometry and elemental analysis.

Summary of key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClN3O |

| Molecular Weight | 209.63 g/mol |

| CAS Number | 889942-64-7 |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

| Purity (HPLC) | >98% |

Reaction Scheme Overview

| Step | Reaction Type | Starting Material | Product | Key Reagents/Conditions |

|---|---|---|---|---|

| 1 | Chlorination | Indole derivative | 6-Chloroindole | Thionyl chloride or POCl3 |

| 2 | Vilsmeier formylation | 6-Chloroindole | 6-Chloro-1H-indole-3-carbaldehyde | POCl3 + DMF, 0–5 °C to reflux |

| 3 | Amidoxime formation | 6-Chloro-1H-indole-3-carbaldehyde | 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide | Hydroxylamine hydrochloride + triethylamine, reflux ethanol |

Research Findings and Optimization Notes

- The reaction conditions such as temperature, pH, and solvent choice critically impact the yield and purity of the final compound. For example, maintaining low temperatures during Vilsmeier reagent preparation prevents side reactions.

- The amidoxime formation step benefits from refluxing in ethanol with a base to drive the reaction to completion.

- Purification by silica gel chromatography using methanol gradients in ethyl acetate effectively removes impurities.

- Analytical data such as ^1H NMR chemical shifts confirm the presence of the chloro substituent at position 6 and the N-hydroxy amidine at position 3, with characteristic broad singlets and multiplets in the aromatic region.

- Scale-up synthesis has been demonstrated with high purity (>98%) suitable for in vivo studies, indicating robustness of the synthetic route.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | Commercial 6-chloroindole or indole derivative |

| Key Reagents | Phosphorus oxychloride, DMF, hydroxylamine hydrochloride, triethylamine |

| Solvents | DMF, ethanol |

| Reaction Conditions | Vilsmeier reagent at 0–5 °C, reflux for formylation; reflux ethanol for amidoxime formation |

| Purification Techniques | Filtration, recrystallization, silica gel chromatography |

| Characterization Methods | ^1H NMR, ^13C NMR, HPLC, MS |

| Yield and Purity | Excellent yields; purity >98% achievable |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxo Derivatives: Formed through oxidation.

Reduced Derivatives: Formed through reduction.

Substituted Indoles: Formed through nucleophilic substitution.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide in combating viral infections. For instance, derivatives of indole compounds have been shown to possess significant antiviral properties against various viruses, including hepatitis B and influenza.

Case Study: Antiviral Efficacy

A study focusing on indole derivatives demonstrated that modifications on the indole ring led to enhanced antiviral activity. In particular, compounds with specific substitutions exhibited IC50 values as low as 3.1 μmol/L against hepatitis B virus (HBV), indicating strong inhibitory effects .

| Compound | Virus Targeted | IC50 (μmol/L) |

|---|---|---|

| Compound 3 | HBV | 4.1 |

| Compound 35a | HBV | 3.1 |

Antimicrobial Activity

The antimicrobial properties of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide have been explored through various studies that assess its efficacy against bacterial strains.

Case Study: Antimicrobial Screening

Research has indicated that indole derivatives, including 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide, exhibit significant activity against multi-drug resistant bacteria. The compound's interaction with DNA gyrase presents a promising target for developing new antibacterial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative A | E. coli | 0.5 μg/mL |

| Indole Derivative B | S. aureus | 0.8 μg/mL |

Anticancer Activity

The anticancer potential of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide is particularly noteworthy, with several studies reporting its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro assays have demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity. For example, a recent study found that certain derivatives showed promising results against human cancer cell lines such as A-549 and HeLa.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | A-549 | 10.5 |

| Compound D | HeLa | 12.3 |

Mechanism of Action

The mechanism of action of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Indole Derivatives

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key examples include:

6-Chloroindole-3-carboxaldehyde

- Molecular formula: C₉H₆ClNO

- Key features : Replaces the carboximidamide group with a carboxaldehyde at the 3-position .

- Impact : The aldehyde group increases electrophilicity, making it more reactive in condensation reactions compared to the carboximidamide’s hydrogen-bonding capability.

Methyl 2-Chloro-1H-indole-3-carboxylate

- Molecular formula: C₁₀H₈ClNO₂

- Key features : Chloro substituent at the 2-position and a methyl ester at the 3-position .

- Impact : The ester group enhances solubility in organic solvents, while the 2-chloro substitution alters steric and electronic properties compared to the 6-chloro isomer.

3-(4-Methoxybenzyl)-1H-imidazol-5-yl-1H-indole (Compound 11)

Halogenation Patterns

- 6-Chloro vs. 5-Bromo Derivatives: Compounds like 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) demonstrate that bromine substitution at the 5-position (vs. 6-chloro) increases molecular weight (MW = 455.6 vs.

Physicochemical Properties

Melting Points and Stability

Biological Activity

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide features a chloro group at position 6, a hydroxy group, and a carboximidamide group attached to the indole ring. This unique structure contributes to its biological activity and interaction with various biochemical pathways.

Molecular Formula : C₉H₈ClN₃O

Molecular Weight : 201.63 g/mol

The biological activity of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide can be attributed to several mechanisms:

-

Enzyme Interactions :

- The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of endogenous compounds.

- It has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly the MAPK/ERK pathway, affecting cell proliferation and differentiation.

-

Cellular Effects :

- Modulates gene expression and cellular metabolism, influencing various cellular processes such as apoptosis and cell cycle progression.

-

Antimicrobial Activity :

- Exhibits potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have demonstrated that 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide possesses significant anticancer properties. In vitro assays revealed:

- Cell Line Testing : The compound showed promising antiproliferative activity against multiple cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth.

- Mechanism of Action : Flow cytometry results indicated that the compound induces apoptosis in cancer cells through caspase activation .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Apoptosis induction |

| U87 | 45.2 ± 13.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity:

- Inhibition Zones : The compound exhibited varying degrees of inhibition against different bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

Case Study 1: Anticancer Efficacy

A study involving tumor-bearing mice demonstrated that administration of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide significantly suppressed tumor growth compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced cell proliferation rates.

Case Study 2: Antimicrobial Action

In vitro studies against resistant bacterial strains highlighted the compound's efficacy in inhibiting growth, suggesting its potential as a lead compound for developing new antibiotics amidst rising resistance.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide?

The synthesis typically involves multi-step reactions starting from halogenated indole precursors. Key steps include:

- Cyanation : Introduction of a nitrile group via Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂ and Pd₂(dba)₃) .

- Hydroxylamine conjugation : Reaction with hydroxylamine hydrochloride under basic conditions (e.g., NaHCO₃ in H₂O/EtOH) to form the N-hydroxycarboximidamide moiety .

- Halogenation : Chlorination at the 6-position using N-chlorosuccinimide (NCS) in DMF . Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : To assess purity (>95% by area normalization) .

- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR signals for indole protons at δ 7.20–8.77 ppm and N-hydroxy groups at δ 10.43–12.0 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

Q. What solvent systems are optimal for solubility and stability studies?

The compound exhibits limited aqueous solubility. Recommended solvents include:

- Polar aprotic solvents : DMSO or DMF for stock solutions.

- Aqueous buffers : Use with co-solvents (e.g., 10% EtOH or PEG-400) for biological assays . Stability testing under varying pH (4–9) and temperatures (4°C to 37°C) is advised to identify degradation pathways .

Q. What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated reagents) .

- Waste disposal : Segregate halogenated waste according to institutional guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized during the chlorination step?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd/C) or CuCl₂ for regioselective chlorination .

- Temperature control : Maintain 0–5°C during NCS addition to minimize side reactions .

- Solvent selection : DMF or DCE enhances electrophilic substitution efficiency . Monitor progress via TLC or LC-MS to terminate reactions at >90% conversion .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Co-crystallization : Obtain X-ray crystallography data to confirm binding modes .

- Computational modeling : Use DFT or molecular docking to predict electronic effects of the chloro and N-hydroxy groups .

- Biological replicates : Repeat assays (e.g., enzyme inhibition) with standardized protocols to minimize variability .

Q. How can impurities from synthetic intermediates be identified and mitigated?

- LC-MS/MS profiling : Detect trace impurities (e.g., dechlorinated byproducts or hydroxylamine adducts) .

- Process optimization : Introduce scavenger resins (e.g., QuadraSil™ AP) to absorb residual metal catalysts .

- Crystallization conditions : Adjust solvent polarity (e.g., EtOAc/hexane) to exclude low-polarity contaminants .

Q. What methodologies are suitable for evaluating its pharmacological potential?

- In vitro assays : Screen against target enzymes (e.g., HDACs or kinases) using fluorescence-based assays .

- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with doxorubicin as a positive control .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can computational tools predict its reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.